1-环己基-3-(哌啶-4-基)脲盐酸盐

描述

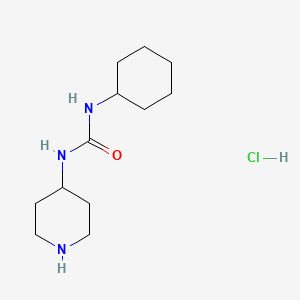

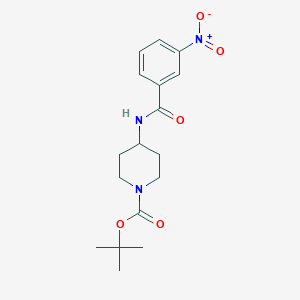

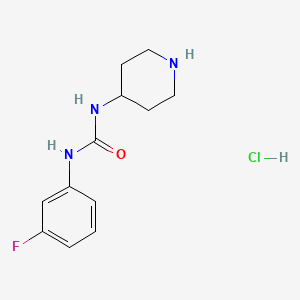

1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C12H24ClN3O . It is a heterocyclic compound that includes a piperidine ring .

Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride consists of a cyclohexyl group, a piperidin-4-yl group, and a urea group . The average mass of the molecule is 225.331 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride are not detailed in the literature, piperidine derivatives are known to be involved in a variety of chemical reactions .科学研究应用

药代动力学筛选

1-环己基-3-(哌啶-4-基)脲盐酸盐衍生物已被探索其在可溶性环氧合酶 (sEH) 抑制背景下的药代动力学特性。可溶性环氧合酶是治疗心血管疾病和炎症性疼痛的治疗靶点,因为它在代谢具有抗高血压和抗炎特性的环氧二十碳三烯酸中发挥作用。一项研究评估了各种犬类 sEH 抑制剂,表明具有哌啶基或环己基的化合物显示出良好的药代动力学特征,包括高血浆浓度和长半衰期,表明它们作为兽医治疗剂和在动物模型中评估 sEH 生物学的潜力 (Tsai 等人,2010)。

镇痛作用

与 1-环己基-3-(哌啶-4-基)脲盐酸盐在结构上相关的化合物,特别是苯环利定衍生物,已被研究其镇痛作用。对新衍生物的研究表明,与苯环利定相比具有显着的镇痛作用,表明在急性和慢性疼痛管理方面具有潜在的治疗应用 (Ahmadi 等人,2009), (Ahmadi 等人,2010)。

抗乙酰胆碱酯酶活性

1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,与 1-环己基-3-(哌啶-4-基)脲盐酸盐具有相同的结构基序,已被合成并评估其抗乙酰胆碱酯酶活性。这些化合物显示出显着的效力,表明它们在开发治疗痴呆等疾病方面的潜力 (Sugimoto 等人,1990)。

NMDA 受体拮抗作用

研究还探讨了相关化合物在调节 NMDA 受体中的作用,NMDA 受体参与神经传递,并对各种神经系统疾病有影响。研究表明,这些化合物具有抑制 NMDA 受体介导过程的潜力,表明它们在癫痫和神经退行性疾病等疾病中的治疗潜力 (Ferkany 等人,1989)。

代谢稳定性和溶解度

与 1-环己基-3-(哌啶-4-基)脲盐酸盐相关的氨基酸衍生的环己基和金刚烷基脲已被研究其作为 sEH 抑制剂的代谢稳定性和溶解度。这些研究旨在通过改善药代动力学特性来开发具有更好口服生物利用度和治疗功效的化合物 (Morisseau 等人,2006)。

未来方向

Piperidine derivatives, including 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride, continue to be an area of interest in drug discovery due to their presence in more than twenty classes of pharmaceuticals . Future research will likely focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

作用机制

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been used in the synthesis of a biologically active substance—11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1) . 11β-HSD1 is used for treating diseases associated with cortisol abnormalities .

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms . For example, some piperidine derivatives have been found to inhibit tubulin polymerization , which can lead to antiproliferative activity .

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biochemical pathways .

Pharmacokinetics

Piperidine derivatives are known to have significant pharmacokinetic properties that make them valuable in drug design .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

属性

IUPAC Name |

1-cyclohexyl-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O.ClH/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h10-11,13H,1-9H2,(H2,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGZZIMAZVRQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride | |

CAS RN |

1233958-90-1 | |

| Record name | Urea, N-cyclohexyl-N′-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027087.png)

![tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027090.png)

![tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027091.png)

![tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027092.png)

![tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B3027096.png)

![2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027109.png)